molecular formula C11H16ClN3O2S B1399450 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine CAS No. 1316221-94-9

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine

Cat. No. B1399450
CAS RN: 1316221-94-9
M. Wt: 289.78 g/mol
InChI Key: UFPYYDJRMBYBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine” is a chemical compound with a molecular formula of C12H18ClN3O2S . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA . This compound is related to piperidones, which are of particular interest due to their unique biochemical properties .


Synthesis Analysis

The synthesis of this compound could involve the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine, followed by displacement of the sulfonyl group . Piperidones, which are precursors to the piperidine ring in this compound, have been synthesized through various methodologies .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a piperidine ring, and a methylsulfonyl group . The exact structure can be determined using techniques such as single-crystal X-ray diffraction .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Additionally, it can undergo a sulfone displacement reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 303.81 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not specified in the retrieved information.

Scientific Research Applications

Anticancer Properties

The synthesis and evaluation of pyrrolo [2,3-d]pyrimidine derivatives containing chlorine atoms at positions 4 and 6, along with a trichloromethyl group at position 2, revealed promising anticancer activity . Notably, compounds 14a, 16b, and 18b demonstrated significant cytotoxic effects against MCF7 breast cancer cells. Additionally, compound 17 exhibited activity against HePG2 and PACA2 cell lines. Molecular docking studies confirmed the binding affinity of these compounds to Bcl2 anti-apoptotic protein. At the gene expression level, they up-regulated P53, BAX, DR4, and DR5 while down-regulating Bcl2, Il-8, and CDK4 in MCF7 cells. These findings suggest potential applications in cancer therapy.

Anti-HIV Activity (Indole Derivatives)

Although not directly related to the compound itself, it’s worth noting that indole derivatives have been studied for their anti-HIV properties. For instance, Kasralikar et al. investigated novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies as potential anti-HIV-1 agents . While this specific compound was not part of their study, it highlights the broader field of antiviral research.

Pharmaceutical Testing

Researchers can use 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine as a reference standard for pharmaceutical testing . High-quality reference standards are crucial for accurate results in drug development and quality control.

Custom Synthesis and Bulk Manufacturing

Chemical suppliers offer 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (a related compound) for custom synthesis and bulk manufacturing . This availability facilitates research and development in various fields.

Mechanism of Action

While the exact mechanism of action of this compound is not specified, related compounds have been shown to modulate the cellular PI3K/AKT/mTOR pathway , which is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, it could be used in the development of new potent and selective PI3K inhibitors as potential anticancer drugs .

properties

IUPAC Name

4-chloro-2-methyl-6-(1-methylsulfonylpiperidin-4-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O2S/c1-8-13-10(7-11(12)14-8)9-3-5-15(6-4-9)18(2,16)17/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPYYDJRMBYBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCN(CC2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
Reactant of Route 5
4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.